molecular formula C16H11ClF3N3 B2845764 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine CAS No. 670270-22-1

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine

Cat. No.: B2845764
CAS No.: 670270-22-1
M. Wt: 337.73
InChI Key: REWVTHWGOFZZCE-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine is a useful research compound. Its molecular formula is C16H11ClF3N3 and its molecular weight is 337.73. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activities

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine and its derivatives have been investigated for their potential antimicrobial and anticancer activities. For instance, novel triazole derivatives synthesized from reactions involving similar compounds have shown good or moderate activities against various microorganisms (Bektaş et al., 2007). Additionally, compounds like 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines, prepared from related phthalazinyl-arylhydrazones, have demonstrated significant anticancer potential, particularly against human cancer cells (Romero et al., 2020).

Application in Polymer Science

The chemical structure of this compound has implications in polymer science. For instance, studies have investigated the correlation between the chemical structure of polyamides and their reactivity, highlighting the role of compounds with similar structures in enhancing chlorine resistance of polyamides used in reverse osmosis membranes (Kawaguchi & Tamura, 1984). Furthermore, fluorinated polyamides derived from unsymmetrical diamines containing the phthalazinone moiety have been synthesized, indicating the utility of such compounds in developing novel polymers with specific properties (Wang et al., 2007).

Chemical Sensor Applications

Compounds structurally similar to this compound have been explored for their potential in chemical sensor applications. For example, Cu-MOF material constructed with a triazine polycarboxylate skeleton, involving similar molecular structures, has been utilized for the microdetection of aromatic diamines, demonstrating high selectivity and sensitivity (Guan et al., 2021).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives of this compound have been a focus of several studies. These include the synthesis of various phthalazine derivatives for their effects on α-receptors, indicating the relevance of such compounds in medicinal chemistry (Khalil et al., 2013).

Mechanism of Action

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine is the p300 histone acetyltransferase (HAT) . This enzyme plays a crucial role in the regulation of gene expression by acetylating histones, thereby influencing chromatin structure and function .

Mode of Action

This compound, also known as CTPB, is an amide derivative that selectively activates p300 HAT activity . It directly binds to p300, leading to an increase in its enzymatic activity .

Biochemical Pathways

The activation of p300 HAT by this compound leads to increased acetylation of histones . This modification alters the structure of chromatin, making it more accessible for transcription factors and other regulatory proteins, thereby influencing gene expression .

Pharmacokinetics

The presence of the trifluoromethyl group in the molecule can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity , potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of p300 HAT by this compound can lead to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are affected. For example, it has been suggested that this compound might be useful for treating complications of cognitive dysfunction, including neuropsychiatric, neurodevelopmental, and neurodegenerative diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . These factors can influence how the compound interacts with its target, as well as its pharmacokinetic properties.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3/c1-9-11-4-2-3-5-12(11)15(23-22-9)21-10-6-7-14(17)13(8-10)16(18,19)20/h2-8H,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWVTHWGOFZZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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